molecular formula C14H14N2O3S B1334549 N-Benzyl-N-nitroso-p-toluenesulfonamide CAS No. 33528-13-1

N-Benzyl-N-nitroso-p-toluenesulfonamide

Cat. No. B1334549
CAS RN: 33528-13-1
M. Wt: 290.34 g/mol
InChI Key: ZXELPGWSCCGNDS-UHFFFAOYSA-N
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Description

N-Benzyl-N-nitroso-p-toluenesulfonamide, or BNS, is an organic compound that is widely used in scientific research. It is a nitroso compound, a type of chemical compound that contains a nitroso group (-N=O). BNS has a variety of applications in research, including its use in biochemical, physiological, and chemical experiments.

Scientific Research Applications

Synthesis and Production

N-Benzyl-N-nitroso-p-toluenesulfonamide is a key compound in the production of diazomethane, a highly reactive and selective reagent used in the pharmaceutical and fine chemicals industry. Research has focused on optimizing the synthesis of this compound. For instance, Struempel, Ondruschka, and Stark (2009) developed a continuous multistep synthesis using microreaction technology to produce this compound, highlighting its importance in the production of diazomethane. This approach showed significant advantages over traditional batch-wise preparation due to the exothermic nature of the reactions and the use of toxic and highly reactive reagents (Struempel, Ondruschka, & Stark, 2009).

Chemical Reactions and Catalysis

The compound has been studied for its role in various chemical reactions. For example, Engberts, van der Laan, and Boer (2010) investigated the UV light-induced N-alkyl cleavage reaction of N-alkyl-N-nitroso-p-toluenesulfonamides, resulting in the formation of p-toluenesulfonamide and carbonyl compounds. This study shed light on potential photochemical applications of this compound (Engberts, van der Laan, & Boer, 2010).

Additionally, Shi et al. (2009) explored the environmentally benign synthesis of carbon-nitrogen bonds, demonstrating a novel method for the coupling of sulfonamides and alcohols. Their research highlights the importance of sulfonamide derivatives, including this compound, in drug synthesis (Shi et al., 2009).

Crystal Structure Analysis

The crystal structure of related compounds has also been a subject of study. Bolger and Gourdon (1995) determined the crystal structure of N,N'-(5-amino-4-nitrobenzene-1,2-diyl)bis(p-toluenesulfonamide), providing insights into the molecular structure and potential interactions of similar compounds (Bolger & Gourdon, 1995).

Biochemical Studies

In biochemical research, the effects of similar compounds on biological systems have been examined. Shaw, Ostap, and Goldman (2003) studied the mechanism of inhibition of skeletal muscle actomyosin by N-Benzyl-p-toluenesulfonamide, revealing its specific effects on muscle fiber contraction (Shaw, Ostap, & Goldman, 2003).

Safety and Hazards

N-Benzyl-N-nitroso-p-toluenesulfonamide is harmful if swallowed, in contact with skin, or if inhaled . If inhaled, it is recommended to remove the person to fresh air and keep them comfortable for breathing .

properties

IUPAC Name

N-benzyl-4-methyl-N-nitrosobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-12-7-9-14(10-8-12)20(18,19)16(15-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXELPGWSCCGNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399508
Record name N-Benzyl-N-nitroso-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33528-13-1
Record name N-Benzyl-N-nitroso-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-N-nitroso-p-toluenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-benzyl-p-toluenesulphonamide (21 g, 80 mmol) and acetic acid (100 ml) in acetic anhydride (400 ml) was added solid sodium nitrite (120 g, 1.7 mol) in portions over a period of 12 hours at 5° C. The temperature was kept below 10° C. all the time. After the addition was finished the reaction mixture was stirred at room temperature for 18 hours. The reaction mixture was poured over an excess of ice water and stirred for 1 hour. The pale yellow precipitate was filtered and washed several times with water. The crude product was recrystallized from ethanol to give the title compound as a tiny yellow needles (19.1 g, 82% yield, m.p. 92°-93° C., (Lit.1 89°-90° C.). δH (CDCl3): 7.80(2H,m); 7.25(7H,m); 4.95(2H,s); 2.40(3H,s)ppm.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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